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Compound of Interest

Compound Name:
5-ethynyl-1H-pyrrolo[2,3-

b]pyridine;hydrochloride

CAS No.: 2243509-58-0

Cat. No.: B2849537

Get Quote

Executive Summary
5-Ethynyl-7-azaindole is a functionalized bicyclic heterocycle used extensively in "click"

chemistry and Sonogashira couplings for drug discovery. Its mass spectral behavior is distinct

from its halogenated precursors due to the lability of the ethynyl substituent and the basicity of

the 7-azaindole core.

Primary Identification Marker: Absence of halogen isotopic splitting and a characteristic

neutral loss of acetylene (

, 26 Da).

Dominant Ionization Mode: ESI(+) yields stable

ions due to the pyridine nitrogen (

).
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Critical Differentiator: Unlike 5-bromo-7-azaindole, which fragments via radical halogen loss,

the 5-ethynyl derivative undergoes ring-opening fragmentation initiated by

loss.

Technical Analysis: Fragmentation Mechanics
Core Ionization Behavior

Electrospray Ionization (ESI): The compound protonates readily at the

position (pyridine ring), forming a stable

ion at m/z 143.06 (Calculated Monoisotopic Mass: 142.05 Da).

Electron Impact (EI): In GC-MS, the molecular ion

is robust, often appearing as the base peak (

) due to the aromatic stability of the azaindole system.

Primary Fragmentation Pathways (MS/MS)
Upon Collision-Induced Dissociation (CID), the

ion follows two competitive pathways:

Pathway A: Ethynyl Cleavage (Minor)

Mechanism: Loss of the ethynyl group as acetylene (

).

Transition:

(Loss of 26 Da).

Significance: This restores the pseudo-7-azaindole core cation.

Pathway B: Pyridine Ring Unzipping (Major)
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Mechanism: Characteristic of 7-azaindoles.[1][2] The protonated pyridine ring undergoes

ring opening followed by the expulsion of hydrogen cyanide (

).

Transition:

(Loss of 27 Da).

Secondary Loss: Subsequent loss of the ethynyl group or a second

from the pyrrole ring leads to lower mass aromatic fragments (

).

Comparative Analysis: Target vs. Alternatives
This section compares the target product against its most common "alternatives" in a reaction

mixture: the starting material (5-Bromo) and the unfunctionalized scaffold (7-Azaindole).

Table 1: Spectral Fingerprint Comparison

Feature
5-Ethynyl-7-

azaindole (Target)
5-Bromo-7-azaindole

(Precursor)
7-Azaindole

(Scaffold)

Monoisotopic Mass 142.05 Da 195.96 Da 118.05 Da

[M+H]+ (ESI) m/z 143 m/z 197 / 199 m/z 119

Isotope Pattern
Single peak (M+1

minor)

1:1 Doublet (

)
Single peak

Primary Neutral Loss
27 Da (HCN) / 26 Da (

)

79/81 Da (

) or 80/82 Da (

)

27 Da (HCN)

Diagnostic Fragment
m/z 116 (Ring

contraction)

m/z 118

(Debrominated core)

m/z 92 (Pyrrole

cation)

Retention Time (RP-

LC)

Mid-eluting (Moderate

polarity)

Late-eluting

(Hydrophobic)
Early-eluting (Polar)
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Performance Insight:
Purity Check: If your MS spectrum for 5-ethynyl-7-azaindole shows a "twin peak" pattern

separated by 2 Da (e.g., 197/199), your sample is contaminated with unreacted 5-bromo

precursor.

Stability: The 5-ethynyl derivative is prone to oxidative dimerization (Glaser coupling) if

stored improperly. Watch for a dimer peak at m/z 283 (

).

Mechanistic Visualization
The following diagram illustrates the competitive fragmentation pathways for the protonated 5-

ethynyl-7-azaindole ion (

).
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m/z 89

(De-ethynylated Ring)

- HCN (27 Da)

Click to download full resolution via product page

Figure 1: Competitive fragmentation pathways of protonated 5-ethynyl-7-azaindole. The

primary pathway involves the ejection of HCN from the pyridine ring.

Experimental Protocol: Validation Workflow
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To replicate these results or validate the identity of a synthesized batch, follow this self-

validating LC-MS/MS protocol.

Reagents & Equipment
Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution is preferred for exact

mass confirmation).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Column: C18 Reverse Phase (e.g., Waters BEH C18,

).

Step-by-Step Methodology
Sample Preparation:

Dissolve 1 mg of 5-ethynyl-7-azaindole in 1 mL of MeOH:H2O (50:50).

Dilute to a final concentration of 1

g/mL (approx. 7

M) to avoid detector saturation and dimer formation.

LC Gradient Setup:

0-1 min: 5% B (Isocratic hold).

1-6 min: Linear ramp to 95% B.

Flow Rate: 0.4 mL/min.

Note: The ethynyl derivative is moderately lipophilic and should elute after the

unsubstituted 7-azaindole but before the bromo-derivative.

MS Source Parameters (ESI+):
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Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

Source Temp: 120°C.

Desolvation Temp: 350°C.

MS/MS Acquisition:

Select precursor m/z 143.06.

Apply Collision Energy (CE) ramp: 15–35 eV.

Validation Criteria:

At 15 eV: Parent ion (

) should dominate.

At 25 eV: Appearance of daughter ions (

and

).

At 35 eV: Dominance of deep fragments (

).

Data Interpretation:

Confirm exact mass within 5 ppm error (Theoretical: 143.0607).

Verify absence of M+2 peak > 5% relative abundance (rules out Br/Cl contamination).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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